2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique bicyclic structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is classified as a benzazepine derivative. Benzazepines are known for their diverse biological activities and are often explored in the context of drug development due to their structural versatility.
The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- typically involves multi-step organic reactions. Common methodologies include:
Technical details regarding specific reagents and conditions can vary significantly based on the synthetic route chosen.
The molecular formula of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is , which corresponds to a molecular weight of approximately 177.21 g/mol.
The compound features:
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- can participate in several chemical reactions:
Technical details such as reaction conditions (temperature, solvent) and yields can vary based on the specific reaction pathway employed.
The mechanism of action for 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is not fully elucidated but is believed to involve interactions with neurotransmitter systems.
Data suggests that compounds within this class may exhibit activity at serotonin and dopamine receptors, potentially influencing mood and cognitive functions. Further pharmacological studies are necessary to clarify these mechanisms.
Key physical properties include:
Chemical properties include:
Relevant data regarding melting points and boiling points should be referenced from specific supplier data sheets or experimental literature.
The applications of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- primarily lie within medicinal chemistry and pharmacology. Potential uses include:
Continued research into this compound could yield significant insights into its therapeutic potential and broaden its applications in clinical settings.
Friedel-Crafts acylation serves as the cornerstone for large-scale production of 3-benzazepin-2-one scaffolds. This method involves the cyclization of linear precursors containing both aromatic and carbonyl functionalities under acidic conditions. A representative industrial route to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one—a key precursor to the antianginal drug ivabradine—starts with (3,4-dimethoxyphenyl)acetic acid (IV). This intermediate is converted to its acid chloride (VI; X = Cl) using thionyl chloride (1–1.3 equivalents) in dichloromethane at 20–40°C. Without isolation, (VI) undergoes condensation with 2,2-dimethoxyethanamine (VII) in the presence of triethylamine (1–1.3 equivalents) to yield the linear amide (V). Subsequent cyclization in concentrated sulfuric acid or polyphosphoric acid at 80–100°C furnishes the benzazepinone core in high yield (>75%) [9]. The reaction sequence benefits from minimized intermediate purification and compatibility with continuous flow reactors, enabling throughput exceeding 100 kg/batch [3] [9].
Table 1: Industrial Process Parameters for Benzazepinone Cyclization
Step | Reagent/Condition | Equivalents | Temperature | Solvent | Yield |
---|---|---|---|---|---|
Acid Chloride Formation | SOCl₂ | 1.0–1.3 | 20–40°C | CH₂Cl₂ | >95% |
Amide Condensation | Et₃N | 1.0–1.3 | 0–40°C | CH₂Cl₂ | 85–90% |
Friedel-Crafts Cyclization | H₂SO₄ (conc.) | 3.0–5.0 | 80–100°C | Neat | 75–82% |
Catalytic ring expansion overcomes limitations in traditional cyclization methods by enabling atom-economic access to the seven-membered ring. Two advanced strategies dominate recent literature:
Reductive Heck Cyclization: Palladium-catalyzed intramolecular hydroarylation of o-bromophenethyl-tethered propargylamides enables efficient benzazepine formation. Using Pd(PPh₃)₄ (5 mol%) and sodium formate as a reductant in DMF/H₂O at 110°C, this method delivers 3-benzazepines with exocyclic Z-alkenes in >80% yield and >20:1 Z/E selectivity. The reaction tolerates diverse substituents (alkyl, aryl, heteroaryl) on the alkyne terminus [7].
Microwave-Assisted Ring Closure: Keto acids (1) react with primary amines under microwave irradiation (150–180°C, 20–30 min) to directly form 3-benzazepin-2-ones (2). This method eliminates stoichiometric activating agents and reduces reaction times from days to minutes. For example, combining methyl keto acid (1a) with benzylamine delivers N-benzyl benzazepinone (2c) in 65% yield—a significant improvement over thermal conditions (20% yield, 72 h) [2].
Table 2: Catalytic Ring Expansion Methods Comparison
Method | Catalyst/Reagent | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Reductive Heck | Pd(PPh₃)₄/ HCO₂Na | DMF/H₂O, 110°C, 1h | 75–92% | Exocyclic alkene diversification |
MW-Assisted Lactamization | None | MW, 150–180°C, 20–30 min | 60–78% | No protecting groups needed |
Epoxide Hydroarylation | BF₃·Et₂O | CH₂Cl₂, 25°C, 12h | 70–85% | High diastereoselectivity (>20:1 dr) |
Introducing the 8-hydroxy group stereoselectively presents challenges due to the benzazepine ring’s conformational flexibility. Two precision strategies address this:
Chiral Epoxyamide Cyclization: trans-2,3-Epoxyamides derived from (R)-phenylglycinol undergo BF₃·Et₂O-catalyzed 7-endo Friedel-Crafts cyclization. This method yields trans-fused tetrahydro-2-benzazepin-3-ones with the 8-hydroxy group (from epoxide opening) in >90% diastereomeric excess. The reaction proceeds via regioselective C4 aryl attack on the epoxide, controlled by the chiral auxiliary [6].
Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica Lipase B) acetylation of racemic 8-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one resolves enantiomers with >95% ee. The (S)-enantiomer exhibits 3-fold higher σ₁ receptor affinity (Kᵢ = 2.1 nM) than the (R)-counterpart, highlighting the hydroxy group’s stereochemical impact on bioactivity [6] [8].
Selective O-demethylation of 7,8-dimethoxy precursors using BBr₃ in CH₂Cl₂ (−78°C to 25°C) provides an alternative route to 8-hydroxy derivatives, though this method lacks stereocontrol [1].
Solid-phase synthesis enables rapid diversification of the benzazepinone core for structure-activity relationship (SAR) studies. The TentaGel resin, with its polyethyleneglycol (PEG) spacer, is optimal due to swelling in organic solvents and reduced non-specific binding. A representative approach involves:
This platform generated 2,401 benzazepine analogs via randomization at residues 3, 6, 9, and 11. Screening identified 18 hits (0.7% hit rate), with 11 analogs (A1–A11) exceeding the parent natural product’s antimicrobial activity. SAR analysis confirmed L-Leu-6 and L-Ile-11 as essential for potency [8].
Table 3: Solid-Phase Synthesis Outcomes for Benzazepine Libraries
Library Parameter | Specification | Biological Impact |
---|---|---|
Bead Type | TentaGel (0.3 mm) | Compatible with organic solvents |
Diversity Sites | Residues 3, 6, 9, 11 | 2,401 analogs generated |
Key Residues Conserved | D-Arg-2/7, D-Trp-10 | Maintained target engagement |
Screening Hits | 18 compounds (0.7% hit rate) | 11 analogs more potent than parent |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2